molecular formula C14H26O2 B14567459 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one CAS No. 61716-09-4

7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one

Cat. No.: B14567459
CAS No.: 61716-09-4
M. Wt: 226.35 g/mol
InChI Key: MBDATLPOHRTAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is a chemical compound known for its unique structure and properties. It is a member of the oxepane family, characterized by a seven-membered ring containing an oxygen atom. The compound’s structure includes two isopropyl groups and two methyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diisopropylamine as a nucleophile, which reacts with suitable electrophiles to form the oxepane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert the oxepane ring into more saturated forms.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxepane compounds.

Scientific Research Applications

Chemistry

In chemistry, 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying ring strain and reactivity in cyclic compounds.

Biology

The compound’s potential biological activity is of interest in research related to enzyme inhibition and receptor binding. Its structure allows for interactions with various biological targets, making it a candidate for drug development studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers investigate its effects on cellular pathways and its ability to modulate biological processes, which could lead to new treatments for diseases.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites and modulate the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    10-epi-γ-Eudesmol: A sesquiterpene alcohol with a similar ring structure but different functional groups.

Uniqueness

7,7-Dimethyl-5,6-di(propan-2-yl)oxepan-2-one is unique due to its specific combination of isopropyl and methyl groups on the oxepane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61716-09-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

7,7-dimethyl-5,6-di(propan-2-yl)oxepan-2-one

InChI

InChI=1S/C14H26O2/c1-9(2)11-7-8-12(15)16-14(5,6)13(11)10(3)4/h9-11,13H,7-8H2,1-6H3

InChI Key

MBDATLPOHRTAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)OC(C1C(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.